molecular formula C20H18ClNO2 B065483 Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate CAS No. 171507-27-0

Benzenemethanamine, alpha-phenyl-, 4-chlorobenzoate

Cat. No.: B065483
CAS No.: 171507-27-0
M. Wt: 339.8 g/mol
InChI Key: HHYSFNRBLOURIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imeglimin hydrochloride is a first-in-class oral antidiabetic agent developed by Poxel and Sumitomo Dainippon Pharma for the treatment of type 2 diabetes mellitusImeglimin hydrochloride was first approved for use in Japan in June 2021 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis involves the reaction of metformin hydrochloride with acetaldehyde in the presence of sodium hydroxide, leading to the formation of the tetrahydrotriazine ring .

Industrial Production Methods: Industrial production of imeglimin hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Imeglimin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered pharmacological properties, while substitution reactions can produce analogs with different functional groups .

Scientific Research Applications

Imeglimin hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It serves as a model compound for studying the synthesis and reactivity of tetrahydrotriazine derivatives.

    Biology: Research focuses on its effects on cellular metabolism and mitochondrial function.

    Medicine: Imeglimin hydrochloride is extensively studied for its therapeutic potential in managing type 2 diabetes mellitus.

    Industry: The compound is used in the development of new antidiabetic drugs and formulations.

Mechanism of Action

Imeglimin hydrochloride exerts its effects through a dual mechanism of action:

At the molecular level, imeglimin targets mitochondrial bioenergetics, rebalancing respiratory chain activity and reducing oxidative stress. It also prevents mitochondrial permeability transition pore opening, which is implicated in cell death .

Comparison with Similar Compounds

Imeglimin hydrochloride is unique among antidiabetic agents due to its dual mechanism of action and its ability to target mitochondrial dysfunction. Similar compounds include:

Imeglimin’s ability to target both insulin secretion and insulin resistance sets it apart from these other compounds, making it a valuable addition to the therapeutic arsenal for managing type 2 diabetes mellitus .

Properties

CAS No.

171507-27-0

Molecular Formula

C20H18ClNO2

Molecular Weight

339.8 g/mol

IUPAC Name

4-chlorobenzoic acid;diphenylmethanamine

InChI

InChI=1S/C13H13N.C7H5ClO2/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;8-6-3-1-5(2-4-6)7(9)10/h1-10,13H,14H2;1-4H,(H,9,10)

InChI Key

HHYSFNRBLOURIR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N.C1=CC(=CC=C1C(=O)O)Cl

171507-27-0

Synonyms

4-chlorobenzoic acid, diphenylmethanamine

Origin of Product

United States

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